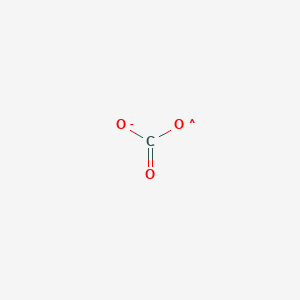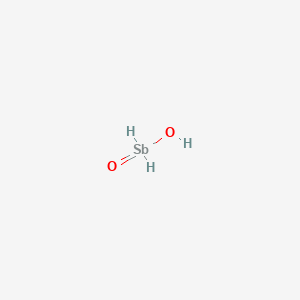
Stibinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stibinic acid is an antimony oxoacid.
Applications De Recherche Scientifique
1. Environmental Impact and Treatment
Stibinic acid, like other pollutants, has been studied for its presence and behavior in environmental settings, particularly in relation to water treatment processes. Research has shown that certain compounds, including pharmaceuticals and personal care products, can be found in urban wastewater and may require advanced treatments like ozonation for their removal. This includes the investigation of compounds that exhibit low removal efficiencies in standard sewage treatment processes, necessitating additional treatment methods to reduce environmental release (Rosal et al., 2010).
2. Pharmaceutical Contaminants in Water
Studies have explored the occurrence of pharmaceutical contaminants, such as this compound, in surface waters near sewage treatment plants. These investigations aim to understand the distribution and persistence of such pollutants, which are often not completely removed by standard sewage treatments. The findings highlight the need for enhanced treatment methods to address the presence of these compounds in aquatic environments (Metcalfe et al., 2003).
3. Genotoxicity and Toxicology
Research into the genotoxic effects of this compound and related compounds has been a crucial area of study. This includes examining the potential carcinogenic properties of this compound, as well as its impact on DNA integrity. Investigations utilizing assays like the plasmid DNA-nicking assay have been conducted to evaluate the genotoxic potential of various antimony compounds, including this compound (Andrewes et al., 2004).
4. Advanced Oxidation Processes
The effectiveness of advanced oxidation processes, such as ozonation and UV treatment, in removing compounds like this compound from water has been a significant research focus. These studies assess the kinetics of removal and transformation of these pollutants in aqueous solutions, contributing to the development of more efficient water treatment methods (Andreozzi et al., 2003).
5. Ecotoxicological Impact
The ecotoxicological impact of pharmaceuticals found in treated wastewaters, including this compound, is another important area of research. These studies aim to understand the effects of such contaminants on various aquatic organisms and ecosystems. The results of these investigations provide insights into the potential environmental risks posed by these compounds (Ferrari et al., 2003).
6. Synthesis and Chemical Properties
Research into the synthesis and chemical properties of this compound and related compounds has been conducted to better understand their behavior and potential applications. This includes studies on the formation of complex compounds and the investigation of their structural and functional properties (Sharma et al., 2006).
Propriétés
Formule moléculaire |
H3O2S |
|---|---|
Poids moléculaire |
156.78 g/mol |
Nom IUPAC |
stibinic acid |
InChI |
InChI=1S/H2O.O.Sb.2H/h1H2;;;;/q;;+1;;/p-1 |
Clé InChI |
MWZAMPYHMUSARJ-UHFFFAOYSA-M |
SMILES |
O[SbH2]=O |
SMILES canonique |
O[SbH2]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


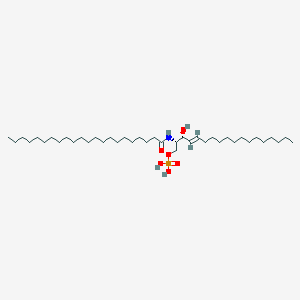


![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)
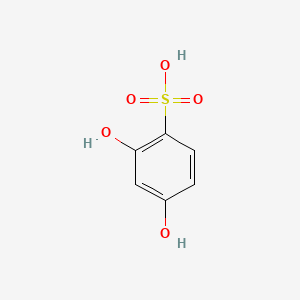

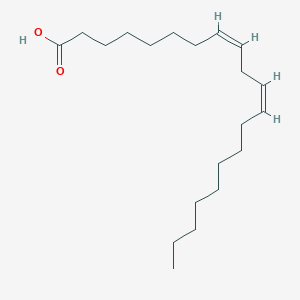
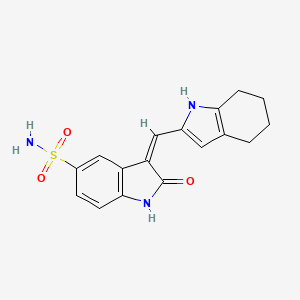

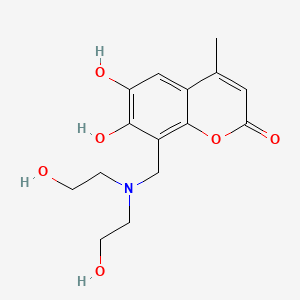
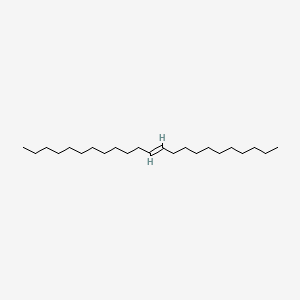
![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)

